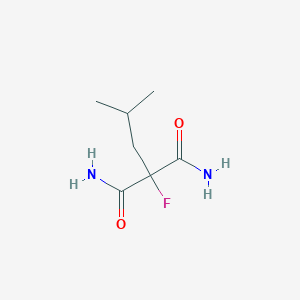
Dammara-20(21),24-diene-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dammara-20(21),24-diene-3-one is a triterpene compound found in various plant species. It is part of the larger family of terpenoids, which are known for their diverse biological activities and roles in plant defense mechanisms . Triterpenes like dammadienone are often involved in plant-insect interactions, serving as deterrents or attractants for various insect species .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dammadienone typically involves the oxidation of dammadienol, another triterpene compound. This process can be carried out using various oxidizing agents under controlled conditions to ensure the selective formation of dammadienone.
Industrial Production Methods: Industrial production of dammadienone may involve the extraction of the compound from plant sources followed by purification processes. Advanced techniques such as chromatography and crystallization are often employed to obtain high-purity dammadienone.
Analyse Des Réactions Chimiques
Types of Reactions: Dammara-20(21),24-diene-3-one undergoes several types of chemical reactions, including:
Oxidation: Conversion of dammadienol to dammadienone.
Reduction: Reduction of dammadienone back to dammadienol.
Substitution: Reactions involving the substitution of functional groups on the dammadienone molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation: this compound is the primary product.
Reduction: Dammadienol is formed.
Substitution: Depending on the nucleophile used, various substituted derivatives of dammadienone can be obtained.
Applications De Recherche Scientifique
Dammara-20(21),24-diene-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex triterpenes and terpenoids.
Biology: Studied for its role in plant defense mechanisms and interactions with insects.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of natural insect repellents and other bioactive compounds.
Mécanisme D'action
Dammara-20(21),24-diene-3-one is similar to other triterpenes such as β-amyrin and β-amyrone. it is unique in its specific structural features and biological activities. Unlike β-amyrin, which is primarily known for its anti-inflammatory properties, dammadienone has a broader range of activities, including potential anticancer effects .
Comparaison Avec Des Composés Similaires
- β-amyrin
- β-amyrone
- Dammadienol
Propriétés
Numéro CAS |
16883-32-2 |
|---|---|
Formule moléculaire |
C30H48O |
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
(5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O/c1-20(2)10-9-11-21(3)22-14-18-29(7)23(22)12-13-25-28(6)17-16-26(31)27(4,5)24(28)15-19-30(25,29)8/h10,22-25H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24+,25-,28+,29-,30-/m1/s1 |
Clé InChI |
JMMXUZHDCKJTTI-YXCARNOISA-N |
SMILES |
CC(=CCCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)C |
SMILES isomérique |
CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)C |
SMILES canonique |
CC(=CCCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B99379.png)




![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)







![TRIETHOXY[1,4,5,6,7,7-HEXACHLORO-5-NORBORNEN-2-YL]SILANE](/img/structure/B99406.png)
